2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol
Description
2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol is a phenolic derivative featuring a pyrazole-amine substituent at the 5-position of the aromatic ring. This compound combines the electronic properties of phenol with the nitrogen-rich heterocyclic pyrazole moiety, making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science. Its structure allows for hydrogen bonding and chelation, which are critical for interactions in biological systems or metal-ion complexation.
Properties
CAS No. |
920512-43-2 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-amino-5-[(1H-pyrazol-5-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H12N4O/c11-8-2-1-7(5-9(8)15)6-12-10-3-4-13-14-10/h1-5,15H,6,11H2,(H2,12,13,14) |
InChI Key |
NNUAJNKMZYIJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC=NN2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-5-nitrophenol with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and pyrazole derivatives. These products can have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved include the modulation of signaling cascades and the regulation of gene expression .
Comparison with Similar Compounds
2-(3-Amino-1H-pyrazol-5-yl)phenol (CAS: 10523-64-5)
2-({[(1-Isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol (CAS: 1856083-50-5)
5-Amino-1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
- Structure: Incorporates a tetrazole-thioether and cyano group, with a phenyl substituent on the pyrazole.
- Physicochemical Data : Melting Point: 173.1°C; ¹H NMR signals confirm stereochemistry and substituent positions .
- Key Difference: The tetrazole and cyano groups introduce strong electron-withdrawing effects, altering reactivity compared to the target compound’s electron-donating amino groups.
Physicochemical and Pharmacological Properties
Pharmacological and Industrial Relevance
- Target Compound: The aminomethyl linker enhances adaptability in drug design, allowing for targeted interactions with enzymes or receptors. Potential use in antimicrobial or anticancer agents.
- Tetrazole Analogues: The tetrazole group (e.g., in compound 6d ) is known to improve metabolic stability in pharmaceuticals.
- Safety Considerations: Phenolic derivatives like 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol require strict handling protocols due to irritancy risks .
Biological Activity
2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol, a compound with the molecular formula C10H12N4O, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a phenolic structure substituted with an amino group and a pyrazole moiety. Its molecular weight is approximately 204.23 g/mol, and it exhibits characteristics typical of phenolic compounds, such as hydrogen bonding capabilities and potential interactions with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol. Research indicates that compounds with similar structures can inhibit various kinases involved in cancer progression, such as Aurora A kinase and EGFR . In vitro assays demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating the caspase cascade and inhibiting angiogenesis .
Antimicrobial Activity
Pyrazole derivatives have shown significant antimicrobial properties. For instance, studies suggest that similar compounds can disrupt bacterial cell membranes, leading to cell lysis and death . The mechanism involves the formation of hydrogen bonds with bacterial proteins, which may enhance their efficacy against resistant strains.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This suggests its potential use in treating inflammatory diseases .
Study 1: Anticancer Screening
In a study examining the cytotoxic effects of various pyrazole derivatives, 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established anticancer agents. The compound's mechanism was linked to the induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15 | Apoptosis induction |
| HeLa (cervical) | 12 | Caspase activation |
| A549 (lung) | 18 | Inhibition of angiogenesis |
Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results showed that it effectively inhibited growth at concentrations below 20 µg/mL, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 15 |
| P. aeruginosa | 20 |
The biological activity of 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.
- Caspase Activation : It promotes apoptosis through caspase cascade activation.
- Membrane Disruption : Its interaction with microbial membranes leads to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
